3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid
Description
Properties
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-11(15)4-6-16-8-9-7-13-5-2-1-3-10(13)12-9/h1-3,5,7H,4,6,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLRSUZEBNCAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the sulfanyl and propanoic acid groups. Common synthetic strategies include:
Condensation Reactions: Utilizing aldehydes and amines to form the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: Combining multiple reactants in a single step to form the desired product.
Oxidative Coupling: Employing oxidizing agents to couple intermediates and form the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve scalable versions of the above synthetic routes, optimized for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Reduced Imidazo[1,2-a]pyridine Derivatives: Resulting from reduction reactions.
Substituted Imidazo[1,2-a]pyridine Compounds: From substitution reactions.
Scientific Research Applications
3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its biological activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may enhance binding affinity or alter the compound’s pharmacokinetic properties . Pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Imidazo[1,2-a]pyridin-2-yl)propanoic Acid (CAS: 887405-28-9)
- Structural Difference: Lacks the methylsulfanyl bridge, directly connecting the imidazo[1,2-a]pyridine to the propanoic acid.
- Properties: Molecular formula C${10}$H${10}$N$2$O$2$, molecular weight 190.199 g/mol.
3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic Acid (CAS: 956101-01-2)
- Structural Difference : Replaces the pyridine ring with a pyrimidine (two nitrogen atoms in the six-membered ring).
- Properties: Molecular formula C$9$H$9$N$3$O$2$, molecular weight 191.190 g/mol.
- Applications : Explored in nucleotide analog synthesis and as a building block for protease inhibitors.
3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic Acid (CAS: 1181383-65-2)
- Structural Difference : Incorporates a bromine atom at the 6-position of the imidazo[1,2-a]pyridine ring.
- Properties : Molecular formula C${10}$H$9$BrN$2$O$2$, molecular weight 269.095 g/mol. Bromine enhances lipophilicity (XLogP: 2.2) and may improve membrane permeability. The halogen also allows for further functionalization via cross-coupling reactions .
- Applications : Used in radiopharmaceuticals and as a precursor for palladium-catalyzed coupling reactions.
3-(2-Naphthylimidazo[1,2-a]pyridin-2-yl)propanoic Acid (Analog from )
- Structural Difference : Substitutes the methylsulfanyl group with a 2-naphthyl moiety.
- Applications : Reported in regioselective arylation studies for anticancer agent development .
Comparative Analysis Table
Research Findings and Implications
- Sulfanyl Group Impact : The methylsulfanyl bridge in the target compound may confer unique redox properties, enabling disulfide bond formation or interaction with cysteine residues in enzymes. This contrasts with the brominated analog’s halogen-mediated reactivity .
- Biological Activity : Pyrimidine-containing analogs (e.g., 956101-01-2) show higher affinity for ATP-binding pockets due to nitrogen-rich cores, while naphthyl-substituted derivatives () prioritize hydrophobic interactions .
Biological Activity
3-({Imidazo[1,2-a]pyridin-2-ylmethyl}sulfanyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, drawing on diverse research findings.
Chemical Structure and Synthesis
The chemical structure of this compound comprises an imidazo[1,2-a]pyridine moiety linked to a propanoic acid group via a sulfanyl bridge. The synthesis of this compound typically involves the cyclization of aminopyridines and subsequent modifications to introduce the sulfanyl and propanoic acid functionalities.
Synthetic Pathway
The synthetic route may include:
- Cyclization of aminopyridines : This forms the imidazo[1,2-a]pyridine core.
- Introduction of sulfanyl group : This can be achieved through nucleophilic substitution reactions.
- Formation of propanoic acid moiety : This is often done via carboxylation or acylation reactions.
Antisecretory and Cytoprotective Properties
Research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit promising biological activities. A study highlighted that several synthesized compounds demonstrated good cytoprotective properties in models involving ethanol and hydrochloric acid exposure, although they did not show significant antisecretory activity in gastric fistula rat models .
Anti-inflammatory Effects
Another aspect of biological activity includes anti-inflammatory effects. Compounds related to imidazo[1,2-a]pyridine have been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) in vitro. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Cytoprotection
In a study evaluating the cytoprotective effects of various imidazo[1,2-a]pyridine derivatives, one compound demonstrated comparable activity to established cytoprotective agents. The evaluation was conducted using ethanol-induced gastric mucosal injury models .
Case Study 2: Anti-inflammatory Activity
A related compound was tested for its ability to inhibit LPS-induced IL-6 release in vitro. Results showed a dose-dependent inhibition, indicating potential for development as an anti-inflammatory drug .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model Used | Result Summary |
|---|---|---|---|
| 3-Imidazo[1,2-a]pyridin-3-ylpropanoic acid | Cytoprotective | Ethanol-induced gastric injury | Comparable activity to SCH-28080 |
| 3-Imidazo[1,2-a]pyridin derivatives | Anti-inflammatory | LPS-induced IL-6 release | Dose-dependent inhibition observed |
Q & A
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Models electron distribution to predict sites for nucleophilic/electrophilic attacks .
- Molecular Dynamics (MD) Simulations : Assess stability in biological environments (e.g., solvation effects in aqueous buffers) .
- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys) propose feasible synthetic pathways for novel derivatives .
How can researchers resolve contradictions in reported biological activities of structurally similar imidazo[1,2-a]pyridine derivatives?
Advanced Research Focus
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or enzyme sources .
- Solubility Artifacts : Poorly soluble derivatives may show false negatives in in vitro screens.
Resolution Strategies : - Standardized Protocols : Use identical buffer systems (e.g., PBS with 0.1% DMSO) across studies .
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like pH and temperature .
What are the key considerations in designing in vitro assays to evaluate the enzyme inhibitory potential of this compound?
Q. Basic Research Focus
- Enzyme Source : Recombinant enzymes ensure consistency (e.g., human RGGT vs. bacterial homologs) .
- Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls.
- Triplicate Testing : Minimize variability by repeating assays in triplicate .
- Data Analysis : Use GraphPad Prism for dose-response curves and IC₅₀ calculations, applying Student’s t-test for significance (p < 0.05) .
What analytical techniques are critical for characterizing the purity and structure of this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects impurities (e.g., residual solvents) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
- HPLC-PDA : Quantifies purity (>95% typically required for biological assays) .
How does the compound’s solubility profile impact its applicability in pharmacological studies?
Q. Advanced Research Focus
- Solubility Limitations : The propanoic acid moiety enhances aqueous solubility, but hydrophobic cores (e.g., imidazo[1,2-a]pyridine) may require co-solvents like cyclodextrins .
- Formulation Strategies : Nanoemulsions or liposomal encapsulation improve bioavailability in in vivo models .
What are the emerging applications of this compound in material science?
Q. Advanced Research Focus
- Coordination Polymers : The sulfur atom facilitates metal binding (e.g., Ag⁺, Cu²⁺) for constructing luminescent materials .
- Organic Electronics : Derivatives with extended π-systems show potential as organic semiconductors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
